Pyrrolidine-3-sulfonyl fluoride hydrochloride
CAS No.: 2137930-52-8
Cat. No.: VC4364918
Molecular Formula: C4H9ClFNO2S
Molecular Weight: 189.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137930-52-8 |
|---|---|
| Molecular Formula | C4H9ClFNO2S |
| Molecular Weight | 189.63 |
| IUPAC Name | pyrrolidine-3-sulfonyl fluoride;hydrochloride |
| Standard InChI | InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H |
| Standard InChI Key | VODCLWNXBWHCRR-UHFFFAOYSA-N |
| SMILES | C1CNCC1S(=O)(=O)F.Cl |
Introduction
Structural and Molecular Characteristics
Pyrrolidine-3-sulfonyl fluoride hydrochloride belongs to the class of sulfonyl fluorides, which are increasingly valued for their stability and selective reactivity. Its molecular formula is C₄H₉ClFNO₂S, with a molecular weight of 189.63 g/mol . The structure comprises a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 3-position with a sulfonyl fluoride group (-SO₂F). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions .
Key structural features include:
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Pyrrolidine ring: Confers rigidity and influences stereoelectronic properties.
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Sulfonyl fluoride: A potent electrophile capable of forming covalent bonds with nucleophiles (e.g., serine, cysteine residues in proteins) .
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Hydrochloride counterion: Improves crystallinity and stability during storage .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₉ClFNO₂S | |
| Molecular weight | 189.63 g/mol | |
| Melting point | 140–141°C | |
| Solubility | Slightly soluble in water; soluble in DMF, DCM, THF |
Synthesis and Manufacturing
The synthesis of pyrrolidine-3-sulfonyl fluoride hydrochloride typically involves a two-step process:
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Formation of the sulfonyl fluoride:
Pyrrolidine derivatives react with sulfuryl fluoride (SO₂F₂) or related electrophiles under basic conditions. For example, thioacetate intermediates may undergo oxidation to sulfonyl chlorides, followed by fluorination . A critical challenge is controlling stereochemistry; epimerization at the pyrrolidine ring’s chiral center has been observed during sulfonation, necessitating optimized conditions (e.g., low temperatures, non-polar solvents) . -
Hydrochloride salt formation:
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability . Recent advancements in palladium-catalyzed sulfonyl fluoride synthesis (e.g., using DABSO as a sulfur dioxide surrogate) offer improved yields and functional group tolerance, though these methods are yet to be widely applied to pyrrolidine systems .
Key synthetic considerations:
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Reagents: Triethylamine or DIPEA as bases; dichloromethane or tetrahydrofuran as solvents .
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Purification: Mass-directed HPLC or column chromatography to isolate diastereomers .
Reactivity and Mechanistic Insights
The sulfonyl fluoride group is central to the compound’s reactivity. It participates in SuFEx (Sulfur Fluoride Exchange) click chemistry, a reaction platform pioneered by Sharpless et al. for bioconjugation and polymer synthesis . Key reactions include:
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Nucleophilic substitution: The fluorine atom in -SO₂F is displaced by amines, thiols, or hydroxyl groups, forming stable sulfonamide or sulfonate linkages .
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Enzyme inhibition: Covalent modification of catalytic serine residues in hydrolases (e.g., proteases, esterases) disrupts enzymatic activity, enabling proteomic studies .
Mechanism in PROTACs:
In proteolysis-targeting chimeras (PROTACs), pyrrolidine-3-sulfonyl fluoride hydrochloride has been used to covalently anchor the E3 ligase VHL (Von Hippel-Lindau). By binding Ser110 in VHL’s HIF1α pocket, it facilitates ubiquitination and subsequent degradation of target proteins like BRD4 and androgen receptor . This covalent strategy circumvents the need for high-affinity non-covalent interactions, broadening PROTAC applicability .
Applications in Medicinal Chemistry and Chemical Biology
Targeted Protein Degradation
Covalent VHL ligands derived from this compound enable the degradation of disease-relevant proteins. For example:
Advantages over non-covalent PROTACs:
Chemical Proteomics
The sulfonyl fluoride moiety serves as an electrophilic probe for identifying reactive serine residues in proteomes. Alkyne- or biotin-tagged derivatives enable affinity purification and mass spectrometry-based target identification .
Table 2: Biological Applications
| Parameter | Value | Source |
|---|---|---|
| GHS classification | Skin Corrosion 1B, STOT SE 3 | |
| First aid measures | Flush eyes/skin with water; seek medical attention |
Future Directions
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Synthetic innovation: Developing enantioselective routes to access stereochemically pure variants .
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Expanded PROTAC utility: Applying covalent VHL ligands to degrade “undruggable” targets like transcription factors .
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Material science: Incorporating sulfonyl fluorides into polymers for functional coatings or sensors .
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